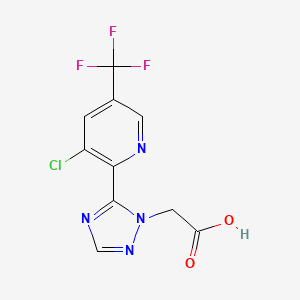

2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid

CAS No.: 1823182-62-2

Cat. No.: VC2758266

Molecular Formula: C10H6ClF3N4O2

Molecular Weight: 306.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823182-62-2 |

|---|---|

| Molecular Formula | C10H6ClF3N4O2 |

| Molecular Weight | 306.63 g/mol |

| IUPAC Name | 2-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-1-yl]acetic acid |

| Standard InChI | InChI=1S/C10H6ClF3N4O2/c11-6-1-5(10(12,13)14)2-15-8(6)9-16-4-17-18(9)3-7(19)20/h1-2,4H,3H2,(H,19,20) |

| Standard InChI Key | QIOIPJHZPBNVQD-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1Cl)C2=NC=NN2CC(=O)O)C(F)(F)F |

| Canonical SMILES | C1=C(C=NC(=C1Cl)C2=NC=NN2CC(=O)O)C(F)(F)F |

Introduction

Structural Characteristics and Classification

2-(5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound featuring several key structural elements. It contains a 1,2,4-triazole ring linked to a substituted pyridine ring and an acetic acid moiety. The pyridine ring carries both a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position, which significantly influences the compound's electronic properties and potential biological interactions .

The compound belongs to the broader chemical class of heterocyclic compounds containing nitrogen, specifically triazole derivatives. The presence of the 1,2,4-triazole core is particularly significant as this heterocycle has been associated with diverse biological activities in medicinal chemistry research. The acetic acid functionality provides an important handle for potential derivatization and modification for various applications .

Key Structural Components

The molecule can be divided into three main structural components:

-

The 3-chloro-5-(trifluoromethyl)pyridine moiety - A substituted pyridine ring with electron-withdrawing groups

-

The 1H-1,2,4-triazole heterocycle - A five-membered ring containing three nitrogen atoms

-

The acetic acid functional group - Providing acidic properties and potential for further derivatization

This unique combination of structural features contributes to the compound's physicochemical properties and potential biological activities.

Physical and Chemical Properties

Physical Properties

Based on structural analysis and comparison with similar compounds, 2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid is expected to exhibit the following physical properties:

The compound's solubility characteristics are influenced by the presence of both hydrophobic (trifluoromethyl and chloro groups) and hydrophilic (carboxylic acid) moieties. This amphiphilic nature may contribute to its potential biological activity through balanced membrane permeability and aqueous solubility .

Chemical Reactivity

The compound exhibits several reactive sites that influence its chemical behavior:

-

The carboxylic acid group can participate in esterification, amide formation, and salt formation reactions.

-

The triazole ring can act as a weak base and potentially coordinate with metal ions.

-

The pyridine nitrogen can participate in hydrogen bonding and metal complexation.

-

The electron-withdrawing trifluoromethyl and chloro substituents on the pyridine ring affect the electron distribution, making the pyridine less basic than unsubstituted pyridine .

These reactive centers provide opportunities for chemical modifications to enhance specific properties for targeted applications.

Synthesis and Preparation

Key Synthetic Intermediates

One critical intermediate in the synthesis would be 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, which has been described in the literature . Another important building block is 3-chloro-5-(trifluoromethyl)pyridin-2-amine, which could serve as a precursor for triazole formation .

The synthesis of related triazole derivatives often employs cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds. For the N-alkylation step to introduce the acetic acid moiety, reagents such as ethyl bromoacetate followed by hydrolysis are commonly utilized in similar syntheses .

The combination of these structural features creates a unique pharmacophore that could interact with various biological targets through multiple binding mechanisms.

Spectroscopic Characterization

Mass Spectrometry

The compound would be expected to show a molecular ion peak corresponding to its molecular weight (~320 m/z) with characteristic isotope patterns due to the presence of chlorine. Fragmentation patterns would likely include losses corresponding to the acetic acid moiety and various fragmentations of the heterocyclic system .

Related Compounds and Comparative Analysis

Several structurally related compounds have been reported in the literature, allowing for comparative analysis of properties and activities:

Structural Analogs and Their Properties

Table 3: Comparison with Related Compounds

These structural relationships provide insight into how specific modifications might affect the physicochemical properties and biological activities of the target compound.

Future Research Directions

Derivative Development

The carboxylic acid moiety provides an excellent handle for derivatization, potentially leading to:

-

Ester and amide derivatives with modified pharmacokinetic properties

-

Prodrug formulations for improved bioavailability

-

Conjugates with targeting moieties for enhanced selectivity

-

Metal complexes with potentially novel biological activities

These chemical modifications could significantly expand the application profile of this compound class.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume